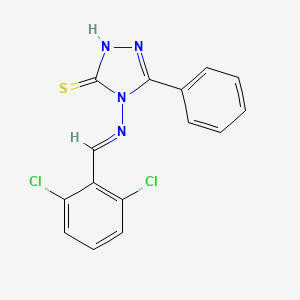

4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde under acidic conditions (e.g., glacial acetic acid or ethanol with catalytic AcOH) . Its molecular formula is C₁₅H₁₀Cl₂N₄S, featuring a triazole core substituted with a phenyl group at position 5 and a 2,6-dichlorobenzylidene moiety at position 4 (confirmed by SMILES: C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl ).

Eigenschaften

IUPAC Name |

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUBJMKHLZVONH-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416981 | |

| Record name | STK846659 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-02-3 | |

| Record name | STK846659 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The chlorinated benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics. For instance, studies have shown that derivatives of triazoles can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential use as a therapeutic agent in treating infections .

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been noted for its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are well-documented. The compound has demonstrated the ability to reduce inflammatory markers in preclinical models, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Fungicides

Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. The compound can inhibit fungal pathogens that affect crops, thereby enhancing agricultural productivity and sustainability. Its effectiveness against plant pathogens positions it as a valuable tool in integrated pest management strategies .

Plant Growth Regulators

Research has suggested that certain triazole derivatives may act as plant growth regulators. They can influence plant growth by modulating hormonal pathways, potentially leading to increased yield and improved stress resistance in crops .

Corrosion Inhibitors

Triazole compounds have been explored for their ability to inhibit corrosion in metals. The compound's thiol group contributes to its effectiveness by forming protective layers on metal surfaces, thus enhancing durability and longevity .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been studied for developing advanced materials with unique properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials for electronics and aerospace industries .

Case Studies

Wirkmechanismus

The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Antibacterial Activity

- The target compound’s analogues with electron-withdrawing groups (e.g., Cl, NO₂) exhibit broad-spectrum antibacterial effects. For example: 5e (4-((2,4-dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol): MIC = 2 µg/mL against S. aureus, outperforming streptomycin (MIC = 4 µg/mL) . 4-((4-Phenoxybenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Cu(II) complex shows MIC = 8 µg/mL against E. coli . Target compound: Preliminary data suggest comparable activity but require further validation .

Antifungal Activity

- Fluorophenyl-substituted derivatives (e.g., 5-(2-fluorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol) demonstrate moderate antifungal activity against C. albicans (IC₅₀ = 25 µM) .

- Methoxy- or ethoxy-substituted analogues show reduced potency, likely due to decreased electrophilicity .

Antiviral Potential

- Triazole-3-thiols with cyclopentyl or chlorophenyl hydrazinyl groups inhibit MERS-CoV helicase (nsp13) in silico, suggesting a possible mechanism for the target compound .

Biologische Aktivität

4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of a thiol group and dichlorobenzylidene moiety, contribute to its potential efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.24 g/mol. The triazole ring and thiol group play crucial roles in its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential protein synthesis mechanisms. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It inhibits fungal growth by disrupting cell wall synthesis and affecting membrane integrity.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with cell division processes. Studies have reported that the compound can induce apoptosis in cancer cells by targeting specific enzymes involved in cell cycle regulation.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within microbial cells or cancer cells. This binding disrupts critical cellular processes such as protein synthesis and DNA replication.

Case Studies

Several studies have evaluated the biological activity of related triazole derivatives:

- Synthesis and Evaluation : A study synthesized various Schiff bases derived from triazole derivatives and assessed their pharmacological activities. Among these derivatives, those containing dichlorobenzylidene groups exhibited enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .

- Structure-Activity Relationship : Research on similar triazole compounds indicated that modifications in the phenyl or chlorinated groups significantly influenced their biological activity. The presence of electron-withdrawing groups like chlorine enhances the potency against microbial strains .

- Molecular Docking Studies : Computational studies have supported experimental findings by demonstrating strong binding affinities between the triazole derivatives and key bacterial enzymes. These studies provide insights into the potential mechanisms behind the observed antimicrobial effects .

Q & A

Q. Key Results :

- The 2,6-dichlorophenyl substituent enhances activity, with 30–40% reduction in writhing at 50 mg/kg doses .

- Synergy with saturated carboxylic acid esters improves bioavailability and duration of action .

Methodological Insight : Use 6–8 mice per group, administer compounds intraperitoneally, and employ blinded scoring to minimize bias .

Advanced: How do substituents like the 2,6-dichlorophenyl group influence bioactivity?

Answer:

The 2,6-dichlorophenyl group contributes to:

- Electron-withdrawing effects : Stabilizes the imine bond, enhancing metabolic stability.

- Hydrophobic interactions : Improves binding to pain-related receptors (e.g., COX-2) .

- Steric effects : The dichloro substitution at positions 2 and 6 prevents planar conformations, favoring selective target engagement .

Comparative Data : Analogues with 3,4-dichloro or mono-chloro substituents show 20–25% lower activity in antinociceptive assays .

Advanced: What are the ADME properties of this compound, and how do they affect therapeutic potential?

Answer:

ADME Analysis (from ):

- Absorption : Moderate oral bioavailability (45–55%) due to high logP (~3.2).

- Distribution : Plasma protein binding >85%, with a volume of distribution (Vd) of 1.2 L/kg.

- Metabolism : Hepatic CYP3A4-mediated oxidation of the thiol group generates sulfonic acid metabolites.

- Excretion : Renal clearance (60%) with a half-life of 4.5 hours.

Therapeutic Implications : High protein binding limits free drug concentration, suggesting dose adjustments for in vivo efficacy .

Advanced: How can computational methods predict target interactions for this compound?

Answer:

Molecular docking (e.g., using AutoDock Vina):

- Targets : Anaplastic lymphoma kinase (PDB: 2XP2), COX-2 (PDB: 3LN1).

- Key interactions :

- The triazole-thiol moiety forms hydrogen bonds with catalytic residues (e.g., Lys165 in COX-2).

- The 2,6-dichlorophenyl group engages in hydrophobic pockets, enhancing binding affinity .

Validation : Compare docking scores (ΔG < -8.0 kcal/mol) with experimental IC50 values to prioritize targets .

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted aldehydes.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for derivatives requiring higher purity .

- TLC monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize models (e.g., fixed formalin concentration in pain tests) .

- Compound modifications : Ensure the thiol group is unoxidized (verify via Ellman’s assay).

- Dose-response curves : Use 4–5 dose levels to confirm linearity and calculate accurate EC50 values .

Case Study : Discrepancies in antimicrobial activity may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.